(2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide
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Description
(2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H16ClFN2O2 and its molecular weight is 406.84. The purity is usually 95%.
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Biological Activity
The compound (2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide is a derivative of chromene, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Biological Activity Overview
Chromene derivatives have been reported to exhibit a variety of biological activities, including:
- Anticancer Activity : Many chromene derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some compounds within this class demonstrate effectiveness against bacterial and fungal pathogens.
- Enzyme Inhibition : Chromenes are explored for their ability to inhibit enzymes related to disease processes, such as aldose reductase and monoamine oxidase.
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific enzymes and receptors. This compound may inhibit enzyme activity by binding to the active site, thereby modulating biochemical pathways critical in disease progression, particularly in cancer.
Anticancer Activity
Studies indicate that chromene derivatives can induce apoptosis in cancer cells. For instance, a study reported that certain chromone derivatives exhibited IC50 values around 68.4 µM against MCF-7 breast cancer cells, suggesting moderate potency . The compound's structure allows it to interfere with cell signaling pathways that regulate growth and survival, potentially leading to reduced tumor growth.
Enzyme Inhibition
Research has identified chromene derivatives as potent inhibitors of the enzyme AKR1B10, which is implicated in various cancers. In vitro studies demonstrated that certain derivatives could inhibit AKR1B10 with Ki values as low as 2.7 nM . This suggests that this compound may also possess similar inhibitory properties.
Case Studies
Study | Compound Tested | Cell Line | IC50 Value | Mechanism |
---|---|---|---|---|
Afifi et al. (2017) | Various chromenes | MCF-7 | 68.4 µM | Apoptosis induction |
Gaspar et al. (2015) | Chromene carboxamides | AKR1B10 overexpressed cells | 0.8 µM | Enzyme inhibition |
Zhao et al. (2020) | Chromone derivatives | Multiple cancer types | Variable | Cytotoxic effects |
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-fluoro-2-methylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c1-14-12-17(25)8-11-20(14)27-23-19(13-15-4-2-3-5-21(15)29-23)22(28)26-18-9-6-16(24)7-10-18/h2-13H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCVMQDYKMNYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.